molecular formula C11H18ClN3 B15226314 N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Cat. No.: B15226314
M. Wt: 227.73 g/mol
InChI Key: NVEGXNUIZYWMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a heterocyclic amine derivative featuring a pyridine ring linked to a piperidine moiety via an amine group. The nitrogen atom of the amine is substituted with both a methyl group and a piperidin-4-yl group. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

N-methyl-N-piperidin-4-ylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c1-14(10-5-8-12-9-6-10)11-4-2-3-7-13-11;/h2-4,7,10,12H,5-6,8-9H2,1H3;1H

InChI Key

NVEGXNUIZYWMHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)C2=CC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the reaction of N-methylpiperidine with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the piperidine or aromatic rings. These variations influence molecular weight, solubility, and biological activity.

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features
N-methyl-N-(piperidin-4-yl)pyridin-2-amine HCl C₁₁H₁₆ClN₃ 233.72 Not reported Not reported Pyridin-2-yl, N-methyl, piperidin-4-yl
N-(1-Benzylpiperidin-4-yl)-4-phenylpyridin-2-amine HCl C₂₃H₂₆ClN₃ 379.93 218–220 69 Benzyl (piperidine), phenyl (pyridine)
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl C₁₃H₂₀Cl₂N₂ 275.22 Not reported Not reported 4-Chlorobenzyl, N-methyl
6-(Piperidin-4-yl)pyridin-2-amine HCl C₁₀H₁₆ClN₃ 213.71 Not reported Not reported Pyridin-2-amine, piperidin-4-yl
1-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine 2HCl C₁₁H₂₄Cl₂N₂O 271.23 Not reported Not reported Tetrahydro-2H-pyran-4-yl, N-methyl

Key Observations:

  • Substituent Effects: The benzyl group in increases molecular weight by ~146 g/mol compared to the target compound, likely enhancing lipophilicity but reducing aqueous solubility. The 4-chlorobenzyl substituent in introduces a halogen, which may improve receptor binding affinity in therapeutic contexts .
  • Synthetic Feasibility :
    • Yields for analogs range from 53% to 69%, suggesting that steric hindrance or electronic effects from bulky substituents (e.g., benzyl) may lower reaction efficiency .

Physicochemical and Spectral Comparisons

  • Melting Points : Higher melting points (e.g., 243–244°C in ) correlate with increased crystallinity in compounds with rigid aromatic substituents .
  • Spectroscopic Data :
    • 1H NMR : Pyridine protons in the target compound would resonate near δ 8.0–8.5 ppm, while piperidine protons appear as multiplet signals between δ 1.5–3.0 ppm. Methyl groups (N-CH₃) typically show singlets near δ 2.3–2.5 ppm .
    • IR Spectroscopy : N-H stretches (if present) appear at ~3300 cm⁻¹, while aromatic C-H stretches are near 3000–3100 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves alkylation of piperidin-4-amine derivatives. For example, N-methylation can be achieved using methyl iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile at 60–80°C . Alternative routes may utilize reductive amination with formaldehyde under hydrogenation conditions. Key parameters include pH control (8–10), solvent choice (to enhance nucleophilicity), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is the purity and structural integrity of the compound verified in academic research?

  • Analytical Workflow :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 min) .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]⁺) and ¹H/¹³C NMR for functional group analysis (e.g., piperidine ring protons at δ 2.8–3.2 ppm, pyridin-2-amine protons at δ 6.5–7.5 ppm) .
    • Acceptance Criteria : Purity ≥95% by HPLC; NMR shifts consistent with predicted coupling patterns .

Q. What are the solubility characteristics of the compound in aqueous and organic solvents, and how do these affect experimental design?

  • Solubility Data :

SolventSolubility (mg/mL)Conditions
Water41.6pH 7.4, 25°C
DMSO>5025°C
Methanol28.325°C
  • Implications : Low aqueous solubility necessitates salt forms (e.g., hydrochloride) for in vitro assays. For cell-based studies, DMSO stock solutions (10 mM) are diluted in culture media to ≤0.1% v/v to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers address low yields (<40%) in the alkylation step during N-methylation of piperidin-4-amine derivatives?

  • Troubleshooting Strategies :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature Modulation : Gradual heating (ramp from 25°C to 80°C over 2 hr) reduces side reactions like over-alkylation.
  • Byproduct Mitigation : Post-reaction purification via flash chromatography (silica gel, eluent: dichloromethane/methanol 9:1) removes unreacted amines and dimeric byproducts .

Q. How to resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability) across kinase inhibition studies?

  • Root Cause Analysis :

  • Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or incubation time (30 min vs. 60 min) significantly impact IC₅₀ values .
  • Compound Stability : Degradation in aqueous buffers (e.g., hydrolysis at pH >8) may reduce apparent potency. Stability studies via LC-MS are recommended before assays .
    • Standardization : Adopt consensus protocols (e.g., Eurofins KinaseProfiler®) with internal controls (staurosporine as a reference inhibitor) .

Q. What strategies optimize selectivity for TrkA kinase inhibition while minimizing off-target effects (e.g., on TrkB/TrkC)?

  • Rational Design :

  • Structural Modifications : Introduce substituents at the pyridin-2-amine moiety (e.g., fluorine at C5) to enhance hydrophobic interactions with TrkA’s ATP-binding pocket .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key residues (e.g., Leu657, Glu560) for selective binding.
    • Validation :
  • Selectivity Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan®) to confirm TrkA specificity (≥100-fold selectivity over TrkB/C) .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s stability under acidic vs. basic conditions?

  • Case Study : Hydrolysis studies show 90% degradation at pH 2 (gastric fluid mimic) within 24 hr but >80% stability at pH 7.4 .
  • Resolution : Use enteric coatings for oral administration studies or select non-acidic buffers (e.g., HEPES) for in vitro work .

Methodological Resources

  • Synthesis Protocols : Refer to optimized procedures in PubChem (CID: 53255598) and EPA DSSTox (DTXSID60647157) .
  • Biological Assays : Standardized kinase inhibition assays are detailed in Cho et al. (2010) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.